Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate
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Overview
Description
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with tert-butyloxycarbonylamino and trifluoromethanesulfonyloxy groups, as well as a carboxylic acid methyl ester moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and analytical purposes.
Preparation Methods
The synthesis of Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of the tert-Butyloxycarbonylamino Group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethanesulfonyloxy Group: The trifluoromethanesulfonyloxy group can be introduced using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ester and amide functional groups, using reagents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, including covalent bonding with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate can be compared with other similar compounds, such as:
1-(tert-Butyloxycarbonylamino)-3-chlorocyclobutane-1-carboxylic acid methyl ester: This compound has a chloro group instead of a trifluoromethanesulfonyloxy group, which affects its reactivity and applications.
1-(tert-Butyloxycarbonylamino)-3-bromocyclobutane-1-carboxylic acid methyl ester: The presence of a bromo group imparts different chemical properties compared to the trifluoromethanesulfonyloxy group.
1-(tert-Butyloxycarbonylamino)-3-iodocyclobutane-1-carboxylic acid methyl ester: The iodo group provides unique reactivity patterns, making this compound useful for specific synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for a wide range of scientific research applications.
Properties
CAS No. |
222727-37-9 |
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Molecular Formula |
C12H18F3NO7S |
Molecular Weight |
377.34 g/mol |
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfonyloxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO7S/c1-10(2,3)22-9(18)16-11(8(17)21-4)5-7(6-11)23-24(19,20)12(13,14)15/h7H,5-6H2,1-4H3,(H,16,18) |
InChI Key |
BXNRCFVXPOKXQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Synonyms |
cis-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutanecarboxylic Acid Methyl Ester |
Origin of Product |
United States |
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